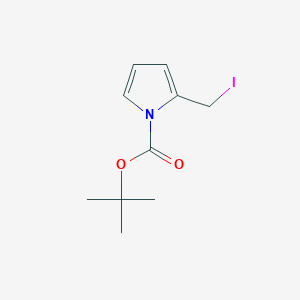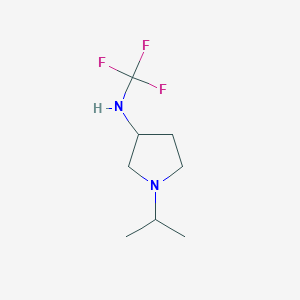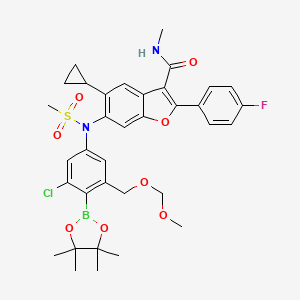
1-Methoxy-3-methyl-5-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANISOLE, 3-ISOPROPYL-5-METHYL-: is an organic compound with the molecular formula C11H16O . It is a derivative of anisole, characterized by the presence of an isopropyl group and a methyl group attached to the aromatic ring. This compound is part of the larger family of methoxybenzenes, which are known for their aromatic properties and various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ANISOLE, 3-ISOPROPYL-5-METHYL- typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .
Industrial Production Methods: In industrial settings, the production of ANISOLE, 3-ISOPROPYL-5-METHYL- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process .
Analyse Chemischer Reaktionen
Types of Reactions: ANISOLE, 3-ISOPROPYL-5-METHYL- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products:
Nitration: Produces nitroanisole derivatives.
Halogenation: Produces halogenated anisole derivatives.
Oxidation: Produces quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: ANISOLE, 3-ISOPROPYL-5-METHYL- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and is utilized in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and anticancer activities, making it a valuable compound in drug discovery and development .
Industry: The compound finds applications in the fragrance industry due to its pleasant aromatic properties. It is also used in the production of dyes, insecticides, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of ANISOLE, 3-ISOPROPYL-5-METHYL- involves its interaction with specific molecular targets. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): The parent compound with a single methoxy group attached to the benzene ring.
2-Isopropyl-5-Methylanisole: A structural isomer with different positions of the isopropyl and methyl groups.
Uniqueness: ANISOLE, 3-ISOPROPYL-5-METHYL- is unique due to the specific positioning of the isopropyl and methyl groups, which influence its reactivity and applications. The presence of these groups can significantly alter the compound’s physical and chemical properties compared to its isomers and other methoxybenzene derivatives .
Eigenschaften
CAS-Nummer |
91967-53-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-methoxy-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-8(2)10-5-9(3)6-11(7-10)12-4/h5-8H,1-4H3 |
InChI-Schlüssel |
SNBUMPJLHQPLII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
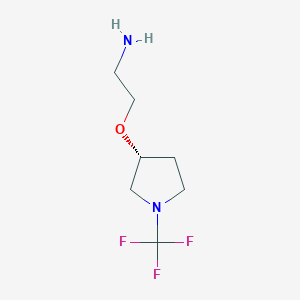
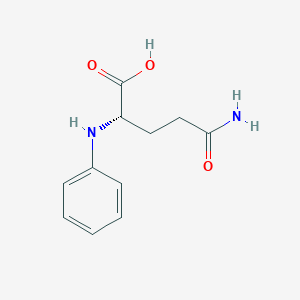
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
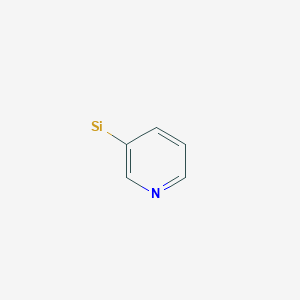
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)
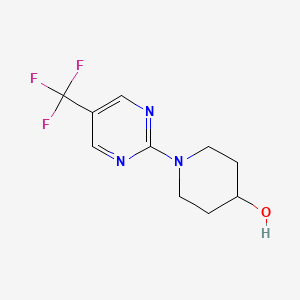
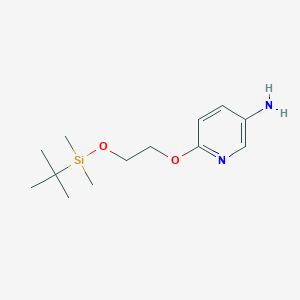
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
